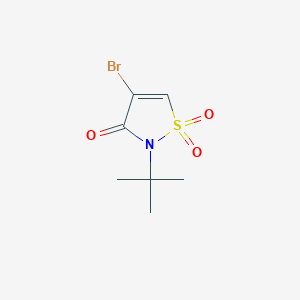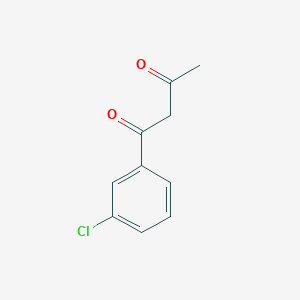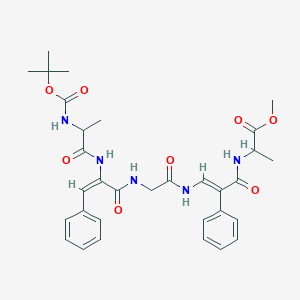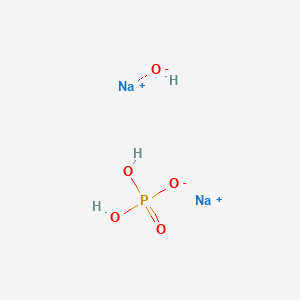
2-Methylhexane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexane-2-thiol is a sulfur-containing organic compound that is commonly used in various fields of research. It is a colorless liquid with a strong, unpleasant odor and is known for its distinct aroma. This compound is widely used in the food industry as a flavoring agent and is also used in the synthesis of various chemicals. In recent years, 2-Methylhexane-2-thiol has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Methylhexane-2-thiol is not fully understood. However, it is believed to work by binding to certain proteins in the body, which can lead to various physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Biochemical and Physiological Effects:
2-Methylhexane-2-thiol has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. In addition, it has been found to have antimicrobial properties and can be used as a preservative.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methylhexane-2-thiol in lab experiments is its unique properties. It has been found to have potential applications in various fields, including chemistry, biology, and medicine. In addition, it is relatively easy to synthesize and is widely available. However, one of the limitations of using this compound in lab experiments is its strong, unpleasant odor. This can make it difficult to work with and can also affect the results of certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-Methylhexane-2-thiol. One area of research could focus on its potential applications in medicine, particularly in the treatment of cancer. Another area of research could focus on its potential applications in the food industry, particularly as a preservative. Additionally, further research could be conducted to better understand its mechanism of action and its effects on the body.
Méthodes De Synthèse
The synthesis of 2-Methylhexane-2-thiol involves the reaction of 2-methyl-2-buten-1-ol with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place under high pressure and high temperature conditions, and the resulting product is purified using various methods. This method is widely used in the industry for the large-scale production of 2-Methylhexane-2-thiol.
Applications De Recherche Scientifique
2-Methylhexane-2-thiol has been extensively studied in scientific research due to its unique properties. It has been found to have potential applications in various fields, including chemistry, biology, and medicine. In chemistry, this compound is used as a reagent in various chemical reactions. In biology, it has been found to have antimicrobial properties and can be used as a preservative. In medicine, it has been found to have potential applications in the treatment of certain diseases, including cancer.
Propriétés
Numéro CAS |
1812-50-6 |
|---|---|
Nom du produit |
2-Methylhexane-2-thiol |
Formule moléculaire |
C7H16S |
Poids moléculaire |
132.27 g/mol |
Nom IUPAC |
2-methylhexane-2-thiol |
InChI |
InChI=1S/C7H16S/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3 |
Clé InChI |
VLZUBQRSSRDWOK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)S |
SMILES canonique |
CCCCC(C)(C)S |
Autres numéros CAS |
1812-50-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)

![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)

